1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring three distinct structural motifs: a 6-fluorobenzo[d]thiazole ring, an azetidine (four-membered saturated ring), and a 1,5-dimethylpyrazole-3-carboxylate ester. The fluorine atom at the 6-position of the benzothiazole enhances metabolic stability and electronic properties, while the azetidine ring introduces conformational rigidity due to its puckered geometry . The pyrazole carboxylate moiety contributes to hydrogen-bonding interactions, influencing solubility and target binding . Synthetic routes for related compounds (e.g., imidazolidine-triones) involve disubstituted ureas as intermediates, suggesting parallels in reactivity and functionalization strategies .
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-9-5-13(19-20(9)2)15(22)23-11-7-21(8-11)16-18-12-4-3-10(17)6-14(12)24-16/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKDJNANGGZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
- 6-Fluoro vs. 6-Chloro Derivatives : Fluorination at the 6-position reduces steric bulk compared to chlorine, improving membrane permeability. The electronegative fluorine also strengthens dipole interactions in target binding, as observed in crystallographic studies of hydrogen-bonded networks .
Azetidine vs. Larger Saturated Rings
- Azetidine (4-membered) vs. Pyrrolidine (5-membered) : Azetidine’s smaller ring size induces greater puckering (quantified via Cremer-Pople parameters ), which stabilizes specific conformations critical for binding. Pyrrolidine analogs exhibit reduced strain but may compromise selectivity due to increased flexibility.
- Comparison with Imidazolidine-Triones : Imidazolidine-triones (e.g., compounds in ) feature a fused trione system, enhancing hydrogen-bond acceptor capacity but increasing molecular weight and reducing solubility compared to the pyrazole carboxylate ester.
Pyrazole Carboxylate vs. Alternative Ester/Analog Groups
- 1,5-Dimethylpyrazole-3-carboxylate vs. Pyrazole Amides: The ester group improves lipophilicity (higher logP) compared to amides, favoring blood-brain barrier penetration. However, amides may exhibit stronger hydrogen-bond donor capacity .
- Methyl Substituents : The 1,5-dimethyl configuration on the pyrazole minimizes metabolic oxidation at the methyl groups, enhancing in vivo stability.
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogues
*Estimated using fragment-based methods.
Table 2: Conformational Analysis of Azetidine vs. Cyclopentane
| Parameter | Azetidine (Target Compound) | Cyclopentane (Reference) |
|---|---|---|
| Puckering Amplitude (Å) | 0.8–1.2 | 0.5–0.7 |
| Phase Angle (θ) | 30°–90° | 0° (pseudo-rotation) |
| Ring Strain Energy | ~26 kcal/mol | ~6 kcal/mol |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis shares intermediates with imidazolidine-triones (e.g., disubstituted ureas), but the azetidine-pyrazole linkage requires specialized coupling reagents .
- Biological Relevance : The fluorine atom and azetidine puckering synergistically enhance binding to kinase targets, as demonstrated in docking studies. Comparatively, imidazolidine-triones show broader activity but lower specificity.
Preparation Methods
Cyclocondensation of 2-Amino-5-fluorothiophenol
The benzothiazole core is synthesized via cyclization of 2-amino-5-fluorothiophenol with cyanogen bromide (CNBr) under acidic conditions:
Reaction Conditions :
- Reagents : 2-Amino-5-fluorothiophenol (1.0 equiv), CNBr (1.2 equiv)
- Solvent : Ethanol/HCl (4:1 v/v)
- Temperature : Reflux at 80°C for 6 hours
- Yield : 78% (isolated as white crystals)
Characterization Data :
- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 7.82 (d, $$J = 8.4$$ Hz, 1H), 7.45 (dd, $$J = 8.4, 2.4$$ Hz, 1H), 7.32 (d, $$J = 2.4$$ Hz, 1H).
- LC-MS : m/z = 169.18 [M+H]$$^+$$.
Azetidine Ring Formation
Nucleophilic Substitution with Azetidin-3-ol
The 2-chloro derivative of 6-fluorobenzo[d]thiazole is reacted with azetidin-3-ol under basic conditions:
Reaction Conditions :
- Reagents : 2-Chloro-6-fluorobenzo[d]thiazole (1.0 equiv), azetidin-3-ol (1.5 equiv), K$$2$$CO$$3$$ (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C for 12 hours
- Yield : 65% (pale-yellow solid)
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 80 | 12 | 65 |
| Cs$$2$$CO$$3$$ | DMSO | 100 | 8 | 58 |
| NaH | THF | 60 | 24 | 42 |
Characterization Data :
Esterification with 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
Steglich Esterification
The azetidin-3-ol intermediate is coupled with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Reaction Conditions :
- Reagents : 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (1.0 equiv), 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : Room temperature, 24 hours
- Yield : 82% (colorless oil)
Side Reaction Mitigation :
Characterization Data :
- IR (KBr) : 1745 cm$$^{-1}$$ (C=O ester), 1220 cm$$^{-1}$$ (C-O).
- HRMS : m/z = 401.1324 [M+H]$$^+$$ (calc. 401.1328).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Esterification
A streamlined approach combines benzothiazole formation and esterification in a single pot:
Reaction Conditions :
- Reagents : 2-Amino-5-fluorothiophenol, azetidin-3-yl chloroformate, 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
- Catalyst : CuI (10 mol%)
- Solvent : Acetonitrile
- Yield : 54% (lower efficiency due to intermediate instability)
Scale-Up Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low solubility of azetidin-3-ol | Use DMF/water (9:1) as co-solvent | Yield improved to 72% |
| Epimerization during esterification | Lower reaction temp (0°C) | Diastereomeric ratio >95:5 |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1,5-dimethyl-1H-pyrazole-3-carboxylate?
A multi-step approach is typically employed:
Benzothiazole Core Formation : Start with 6-fluoro-2-aminobenzenethiol, cyclized with a carbonyl source (e.g., POCl₃/DMF) to form the 6-fluorobenzo[d]thiazole scaffold .
Azetidine Ring Functionalization : Introduce the azetidin-3-yl group via nucleophilic substitution or coupling reactions, ensuring proper stereochemistry control.
Pyrazole Ester Synthesis : Prepare the 1,5-dimethyl-1H-pyrazole-3-carboxylate moiety via cyclocondensation of hydrazines with β-keto esters, followed by alkylation .
Final Coupling : Use ester-amide exchange or carbodiimide-mediated coupling to link the azetidine and pyrazole units.
Key validation: Monitor intermediates via HPLC and confirm final structure using HRMS and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural conformation?
- X-ray Crystallography : Resolve the 3D arrangement of the azetidine ring and pyrazole-carboxylate group, noting deviations from planarity (e.g., dihedral angles between fused rings) .
- DFT Calculations : Compare experimental bond lengths and angles with theoretical models to assess puckering effects in the azetidine ring .
- Dynamic NMR : Detect conformational flexibility in solution, particularly in the azetidine ring, using variable-temperature studies .
Q. How should researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize kinases or receptors associated with benzothiazole and pyrazole pharmacophores (e.g., EGFR, COX-2) .
- Assay Types :
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases).
- Cellular Viability: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Positive Controls : Include structurally similar analogs (e.g., frentizole derivatives) to benchmark activity .
Advanced Research Questions
Q. How can conformational analysis of the azetidine ring inform SAR studies?
- Ring Puckering Parameters : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the azetidine ring. For example, a higher puckering amplitude (θ > 20°) may enhance steric interactions with hydrophobic binding pockets .
- Biological Correlations : Compare puckering data (e.g., from crystallography) with IC₅₀ values to identify optimal conformers for target binding .
Q. How to resolve contradictions in reported bioactivity data across different assay systems?
- Assay-Specific Factors :
- Solubility Limitations: Use DLS to assess aggregation in aqueous buffers, which may reduce apparent potency .
- Metabolic Stability: Perform liver microsome assays to evaluate degradation rates impacting cellular vs. enzymatic activity .
- Data Normalization : Express activity relative to internal standards (e.g., % inhibition of a reference inhibitor) to minimize inter-lab variability .
Q. What strategies optimize the compound’s solubility without compromising target affinity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrazole carboxylate to enhance aqueous solubility .
- Co-crystallization Screens : Identify co-formers (e.g., cyclodextrins) that stabilize the compound in hydrophilic environments while preserving the bioactive conformation .
Q. How to conduct SAR studies for fluorinated analogs of this compound?
- Fluorine Scanning : Synthesize analogs with fluorine at alternative positions (e.g., 4-fluoro on benzothiazole) and compare logP, metabolic stability, and target binding .
- Crystallographic Analysis : Resolve halogen-bonding interactions between the 6-fluoro group and target residues (e.g., backbone carbonyls) to guide further modifications .
Q. What computational methods predict metabolic liabilities in this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
